![molecular formula C10H10ClNO3 B1271281 Methyl 3-[(chloroacetyl)amino]benzoate CAS No. 41653-05-8](/img/structure/B1271281.png)

Methyl 3-[(chloroacetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of methyl esters with various reagents to introduce amino functionalities and other substituents. For instance, methyl esters have been used as starting materials to prepare a range of heterocyclic systems by reacting with different nucleophiles and reagents . The synthesis often involves the use of protecting groups, such as benzyloxycarbonyl, which can be selectively removed to afford free amino compounds . These methods could potentially be adapted for the synthesis of methyl 3-[(chloroacetyl)amino]benzoate by incorporating a chloroacetyl group in a similar fashion.

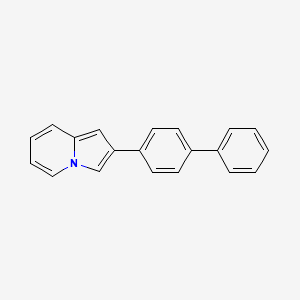

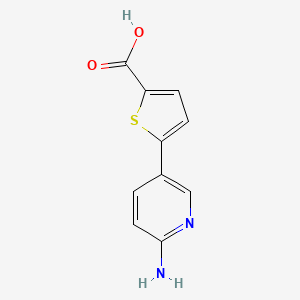

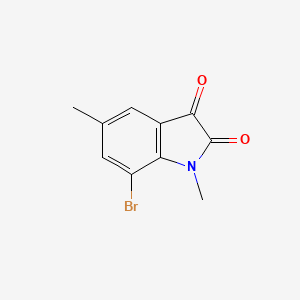

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-[(chloroacetyl)amino]benzoate has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These techniques allow for the determination of the stereochemistry around double bonds and the confirmation of the molecular conformation. The molecular structure of methyl 3-[(chloroacetyl)amino]benzoate could be analyzed using these methods to determine its precise configuration and conformation.

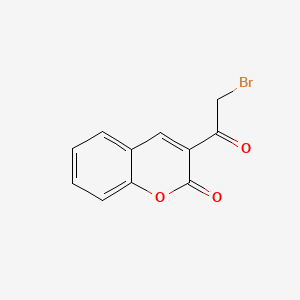

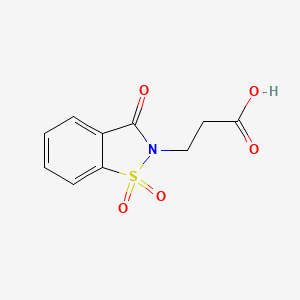

Chemical Reactions Analysis

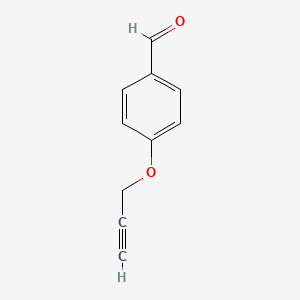

Compounds with amino and ester functionalities are known to participate in a variety of chemical reactions. For example, they can undergo alkylation , condensation , and can act as reagents in the synthesis of heterocyclic systems . The presence of a chloroacetyl group in methyl 3-[(chloroacetyl)amino]benzoate suggests that it could also be involved in nucleophilic substitution reactions, potentially leading to the formation of new heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to methyl 3-[(chloroacetyl)amino]benzoate can be inferred from their structural characteristics. For instance, the presence of an ester group typically confers certain solubility properties in organic solvents . The amino group can influence the compound's basicity and reactivity in acid-base reactions . The chloroacetyl group could make the compound more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. Additionally, the compound's spectroscopic properties, such as UV-Vis absorption and IR vibrational frequencies, can be predicted based on the functional groups present .

Scientific Research Applications

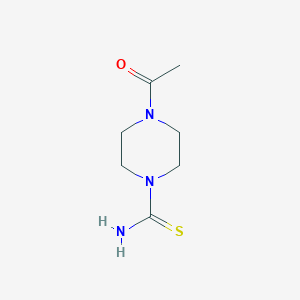

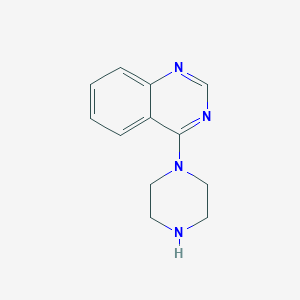

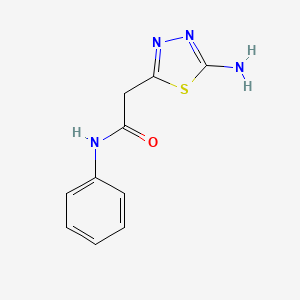

- Synthesis of Triazoles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of triazoles . Triazoles are a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological activities.

- Method : Quinazoline derivatives were treated with chloroacetyl chloride to produce the 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives. The final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

- Results : The result of this process is the synthesis of a new triazole compound .

-

Proteomics Research

- Field : Biochemistry

- Application : Methyl 3-[(chloroacetyl)amino]benzoate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

- Results : The outcomes of proteomics research can also vary widely, but the ultimate goal is often to gain a better understanding of protein function, interactions, and role in biological processes .

-

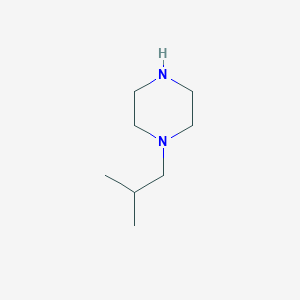

Synthesis of Spiro[indoline-3,4-pyridine] Derivatives

- Field : Organic Chemistry

- Application : The compound methyl 2-(2-cyanoacetamido) benzoate is used in the synthesis of spiro[indoline-3,4-pyridine] derivatives . These derivatives are a type of organic compound that can have various applications, including in medicinal chemistry .

- Method : The synthesis involves the treatment of compound methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine .

- Results : The result of this process is the synthesis of a new spiro[indoline-3,4-pyridine] derivative .

properties

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBYDITWHMOOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367921 |

Source

|

| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(chloroacetyl)amino]benzoate | |

CAS RN |

41653-05-8 |

Source

|

| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)